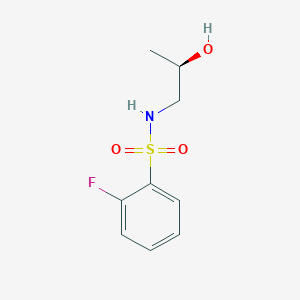

(R)-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide

Description

(R)-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide is a chiral sulfonamide derivative characterized by a 2-fluorobenzenesulfonyl group linked to an (R)-configured 2-hydroxypropylamine moiety. Synthesized via a reaction between (R)-1-aminopropan-2-ol and 2-fluorobenzenesulfonyl chloride in a THF/water solvent system, this compound is obtained as a red oil with quantitative yield. Key spectral data include a distinct ^1H NMR profile (e.g., δ 7.91 ppm for aromatic protons) and a molecular formula inferred as C₉H₁₂FNO₃S (MW ≈ 233.26 g/mol) .

Properties

IUPAC Name |

2-fluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO3S/c1-7(12)6-11-15(13,14)9-5-3-2-4-8(9)10/h2-5,7,11-12H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNGAXHTUNIACI-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNS(=O)(=O)C1=CC=CC=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene, propylene oxide, and sulfonamide derivatives.

Reaction Conditions: The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as n-butyllithium.

Industrial Production Methods

In an industrial setting, the production of ®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors can be used.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide moiety can be reduced under specific conditions to yield amines.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 2-fluoro-N-(2-oxopropyl)benzenesulfonamide, while nucleophilic substitution of the fluorine atom can produce various substituted benzenesulfonamides.

Scientific Research Applications

®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.

Industry: It is used in the development of new materials and additives for industrial applications.

Mechanism of Action

The mechanism of action of ®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act on voltage-gated sodium channels, modulating their activity and affecting the propagation of action potentials in excitable cells . This interaction can lead to various physiological effects, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzenesulfonamide Derivatives

Key Observations:

- Fluorine Positioning: The target compound’s 2-fluoro substitution contrasts with the 4-fluorophenoxy group in the patented analog , which may alter electronic properties and binding affinity.

- Complexity and Bioactivity : Indole-containing derivatives (e.g., compound 92) exhibit anti-HIV activity due to bulky substituents enhancing interaction with viral targets , whereas simpler analogs like the methanesulfonamide derivative lack aromaticity, reducing lipophilicity .

Biological Activity

(R)-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₂FNO₃S

- CAS Number : 83030416

- IUPAC Name : this compound

The presence of the fluorine atom and the hydroxyl group in its structure is significant for its biological activity, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, which can improve membrane permeability and binding affinity to target proteins.

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This mechanism is similar to that of traditional sulfa drugs.

- Receptor Binding : The compound may also exhibit activity by binding to specific receptors, modulating their function, and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.

- Case Study : A study evaluating the antibacterial properties of fluorinated sulfonamides demonstrated that these compounds possess enhanced activity against resistant strains of bacteria compared to their non-fluorinated counterparts .

Anticancer Potential

There is emerging evidence that this compound may have anticancer properties.

- Research Findings : In vitro studies have shown that derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents. For instance, a derivative exhibited an IC₅₀ value of 1.88 μM against MCF-7 breast cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Biological Activity | IC₅₀ (μM) |

|---|---|---|---|

| This compound | Structure | Antibacterial, Anticancer | TBD |

| Sulfamethoxazole | Structure | Antibacterial | 0.5 |

| 5-Fluorouracil | Structure | Anticancer | 0.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.